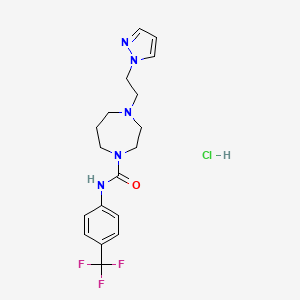

4-(2-(1H-pyrazol-1-yl)éthyl)-N-(4-(trifluorométhyl)phényl)-1,4-diazépane-1-carboxamide chlorhydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-(trifluoromethyl)phenyl)-1,4-diazepane-1-carboxamide hydrochloride is a useful research compound. Its molecular formula is C18H23ClF3N5O and its molecular weight is 417.86. The purity is usually 95%.

BenchChem offers high-quality 4-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-(trifluoromethyl)phenyl)-1,4-diazepane-1-carboxamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-(trifluoromethyl)phenyl)-1,4-diazepane-1-carboxamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

- Les chercheurs ont exploré l'utilisation de ce composé dans des réactions de fonctionnalisation de la liaison C–H catalysées par le Rh(III). Par exemple, il peut subir une fonctionnalisation C–H commutable avec des alcynes internes, conduisant à des produits d'alcénylation C–H ou à des produits d'indazole. Cette polyvalence offre une voie directe pour la synthèse de diverses molécules organiques .

- La fraction trifluorométhylpyridine (TFMP), présente dans ce composé, trouve des applications à la fois en agrochimie et en produits pharmaceutiques. Elle sert de composant clé pour la conception de nouvelles molécules présentant une bioactivité améliorée. Les chercheurs ont exploré son potentiel en tant qu'échafaudage pour développer de nouveaux pesticides et médicaments .

- Le dérivé d'acide boronique éthoxyphénylique de ce composé (acide 4-(2-(1H-pyrazol-1-yl)éthoxy)phénylboronique) a été utilisé en recherche protéomique. Sa fonctionnalité acide boronique permet des interactions spécifiques avec les biomolécules, ce qui en fait un outil précieux pour l'étude des interactions protéine-ligand et la découverte de médicaments .

- Le noyau diazépane de ce composé peut être incorporé dans les MOF, qui sont des matériaux poreux ayant des applications dans le stockage de gaz, la séparation et la catalyse. Les chercheurs ont exploré la synthèse de MOF basés sur cet échafaudage à diverses fins .

Catalyse et Synthèse Organique

Agrochimie et Produits Pharmaceutiques

Dérivés d'Acide Boronique

Structures Métallo-Organiques (MOF)

Activité Biologique

The compound 4-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-(trifluoromethyl)phenyl)-1,4-diazepane-1-carboxamide hydrochloride is a novel chemical entity that has garnered interest in pharmaceutical research due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound consists of a diazepane ring linked to a pyrazole moiety and a trifluoromethyl-substituted phenyl group. Its molecular formula is C19H15F3N2O2, with a molecular weight of approximately 360.34 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity, which may influence its pharmacokinetic properties.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, studies have shown that related pyrazole compounds can inhibit tubulin polymerization, which is crucial for cancer cell proliferation. The compound under discussion has been evaluated for its cytotoxic effects against various cancer cell lines, including breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancers.

Table 1: Cytotoxicity Data of Related Pyrazole Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5o | MCF-7 | 2.13 ± 0.80 |

| 5o | SiHa | 4.34 ± 0.98 |

| 5o | PC-3 | 4.46 ± 0.53 |

The compound demonstrated selective cytotoxicity towards cancer cells while showing minimal toxicity to normal HEK-293T cells, indicating its potential as an anticancer agent .

The mechanism by which this compound exerts its anticancer effects is primarily through the inhibition of tubulin polymerization at the colchicine binding site on the tubulin protein. This action disrupts the mitotic spindle formation during cell division, leading to apoptosis in rapidly dividing cancer cells .

Pharmacokinetics

Preliminary studies on the pharmacokinetic profile of the compound suggest favorable absorption and distribution characteristics due to its lipophilic nature attributed to the trifluoromethyl group. In silico predictions indicate that it possesses drug-like properties, making it a candidate for further development .

Case Studies

In one notable study, a series of pyrazole derivatives were synthesized and evaluated for their biological activities. Among these, the compound exhibited promising results in inhibiting cancer cell growth and showed potential as a lead compound for further development in anticancer therapies .

Propriétés

IUPAC Name |

4-(2-pyrazol-1-ylethyl)-N-[4-(trifluoromethyl)phenyl]-1,4-diazepane-1-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22F3N5O.ClH/c19-18(20,21)15-3-5-16(6-4-15)23-17(27)25-9-2-8-24(11-13-25)12-14-26-10-1-7-22-26;/h1,3-7,10H,2,8-9,11-14H2,(H,23,27);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYRLPEIVSSLVMW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(C1)C(=O)NC2=CC=C(C=C2)C(F)(F)F)CCN3C=CC=N3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23ClF3N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.